N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a phenyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridine and oxazole intermediates. One common method involves the reaction of 5-chloropyridine-2-amine with 3-phenyl-1,2-oxazole-4-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
- N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas
- N-(4-methylpyridin-2-yl)benzamide
Uniqueness
Compared to similar compounds, N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of a chloropyridine moiety, a phenyl group, and an oxazole ring.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-14(15(20-22-10)11-5-3-2-4-6-11)16(21)19-13-8-7-12(17)9-18-13/h2-9H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDADUDOVMQGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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